- Efficient one-pot transformation of aminoarenes to haloarenes using halodimethylsulfonium halides generated in situ, Canadian Journal of Chemistry, 2005, 83(3), 213-219

Cas no 90-14-2 (1-Iodonaphthalene)

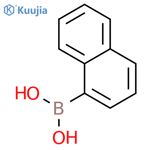

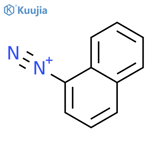

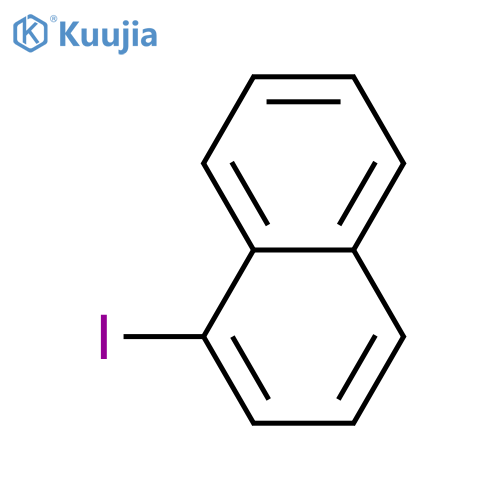

1-Iodonaphthalene structure

상품 이름:1-Iodonaphthalene

1-Iodonaphthalene 화학적 및 물리적 성질

이름 및 식별자

-

- 1-Iodonaphthalene

- 1-naphthyl iodide

- 1-iodo-naphthalen

- alpha-iodonaphthalene

- iodonaphthalene

- naphthalene, 1-iodo-

- 1-I-naphthalene

- 1-Iodo-naphthalene

- monoiodonaphthalene

- Naphthalene,1-iodo

- NSC 9275

- Naphthalen-1-yl iodide

- a-Iodonaphthalene

- a-Naphthyl iodide

- 1-iodonapthalene

- 1-Iodonaphthalene, 97%

- DTXSID3059004

- 1-iodonaphthlen

- FT-0607964

- NSC-9275

- NSC9275

- W-100339

- 1-Iodonaphthalene, purum, >=96.0% (GC)

- SCHEMBL150739

- AKOS009159022

- CS-W007608

- 1-iodonaphthlene

- 1-Iodonaphthalenen

- 90-14-2

- (2-cyclohexylcyclohexyl) 2-bromoacetate;1-Iodonaphthalene

- 1-NAPHTHYLIODIDE

- I0266

- A843454

- 1-iodonaphtalene

- InChI=1/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7

- 1-iodnaphthalen

- .alpha.-Iodonaphthalene

- 1-naphtyl-iodide

- MFCD00003876

- C10-H7-I

- AS-10304

- EINECS 201-968-9

- SY024097

- EN300-646032

- 1-Iodonaphthalene (ACI)

- α-Iodonaphthalene

- α-Naphthyl iodide

- Naphthalene, 1iodo

- DTXCID0048686

- 1-naphthyl iodide;1-iodonaphthalene;

- 1Naphthyl iodide

- alphaIodonaphthalene

- NS00039352

- DB-019225

-

- MDL: MFCD00003876

- 인치: 1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

- InChIKey: NHPPIJMARIVBGU-UHFFFAOYSA-N

- 미소: IC1C2C(=CC=CC=2)C=CC=1

- BRN: 1906415

계산된 속성

- 정밀분자량: 253.95900

- 동위원소 질량: 253.959

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 0

- 복잡도: 133

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 0A^2

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 사용할 수 없음

- 밀도: 1.74 g/mL at 25 °C(lit.)

- 융해점: 4°C

- 비등점: 305°C(lit.)

- 플래시 포인트: 화씨 온도: 235.4°f

섭씨: 113°c - 굴절률: n20/D 1.701(lit.)

- 용해도: 0.007g/l

- 수용성: Slightly soluble in water.

- PSA: 0.00000

- LogP: 3.44440

- 민감성: Light Sensitive

- 용해성: 사용할 수 없음

1-Iodonaphthalene 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S36-S37/39

- 포카표 F사이즈:8

-

위험물 표지:

- 위험 용어:R36/37/38

- TSCA:Yes

- 저장 조건:Store at room temperature

1-Iodonaphthalene 세관 데이터

- 세관 번호:29036990

- 세관 데이터:

?? ?? ??:

29036990

1-Iodonaphthalene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024097-500g |

1-Iodonaphthalene |

90-14-2 | ≥98% | 500g |

¥1545.00 | 2024-07-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-25g |

1-Iodonaphthalene |

90-14-2 | 98% | 25g |

¥94 | 2024-05-21 | |

| Enamine | EN300-646032-2.5g |

1-iodonaphthalene |

90-14-2 | 95% | 2.5g |

$36.0 | 2023-06-04 | |

| TRC | I737198-2.5g |

1-Iodonaphthalene |

90-14-2 | 2.5g |

$ 80.00 | 2022-06-04 | ||

| Chemenu | CM140765-500g |

1-Iodonaphthalene |

90-14-2 | 97% | 500g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D404011-1kg |

1-Iodonaphthalene |

90-14-2 | 97% | 1kg |

$1200 | 2024-06-05 | |

| Enamine | EN300-646032-0.1g |

1-iodonaphthalene |

90-14-2 | 95% | 0.1g |

$19.0 | 2023-06-04 | |

| BAI LING WEI Technology Co., Ltd. | 174819-50G |

1-Iodonaphthalene, 98% |

90-14-2 | 98% | 50G |

¥ 1121 | 2022-04-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22644-10g |

1-Iodonaphthalene, 98% |

90-14-2 | 98% | 10g |

¥794.00 | 2023-03-14 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018184-5g |

1-Iodonaphthalene |

90-14-2 | 98% | 5g |

¥29 | 2024-05-21 |

1-Iodonaphthalene 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Cuprous iodide , Potassium nitrite , Hydrogen iodide Solvents: Dimethyl sulfoxide , Water ; 30 min, 35 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Hydroquinone , Perfluoroisopropyl iodide , Oxygen Catalysts: Copper Solvents: Dimethylformamide ; 24 h, rt

참조

- Copper-mediated aerobic iodination and perfluoroalkylation of boronic acids with (CF3)2CFI at room temperature, Journal of Fluorine Chemistry, 2016, 189, 59-67

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: N-Iodosuccinimide Catalysts: Potassium acetate Solvents: Acetonitrile ; 4 h, 50 °C; 50 °C → rt

1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether , Water ; rt

참조

- Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications, Organic Letters, 2019, 21(7), 2488-2492

합성회로 5

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → -25 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; -25 °C; 20 min, -25 °C

1.3 Reagents: Potassium iodide Solvents: Water ; -25 °C; > 1 min, 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium nitrite Solvents: Water ; -25 °C; 20 min, -25 °C

1.3 Reagents: Potassium iodide Solvents: Water ; -25 °C; > 1 min, 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

참조

- A Robust Microfluidic Device for the Synthesis and Crystal Growth of Organometallic Polymers with Highly Organized Structures, Angewandte Chemie, 2015, 54(6), 1846-1850

합성회로 6

반응 조건

1.1 Reagents: Potassium iodide , Oxygen Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) ; 20 h, 80 °C

참조

- Copper-catalyzed halogenation of arylboronic acids, Tetrahedron Letters, 2011, 52(16), 1993-1995

합성회로 7

반응 조건

1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 12 h, rt

참조

- Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents, Journal of Catalysis, 2019, 377, 293-298

합성회로 8

반응 조건

1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 4 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

참조

- Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations, Angewandte Chemie, 2020, 59(42), 18717-18722

합성회로 9

반응 조건

1.1 Reagents: Sodium iodide Solvents: Methanol , Water ; 2 h, 40 °C

참조

- Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halides, Organic Chemistry Frontiers, 2020, 7(3), 590-595

합성회로 10

반응 조건

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 2761771-64-4 Solvents: Cyclopentanol ; 15 min, 100 °C

1.2 10 min, rt

1.3 Reagents: Sodium iodide ; 2 min, rt; 40 h, rt

1.2 10 min, rt

1.3 Reagents: Sodium iodide ; 2 min, rt; 40 h, rt

참조

- Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or Chlorides, Organometallics, 2022, 41(24), 3795-3800

합성회로 11

반응 조건

1.1 Reagents: Dimethyl sulfoxide , Lithium iodide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 8 h, 100 °C

참조

- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons, Chemistry - A European Journal, 2021, 27(4), 1297-1300

합성회로 12

반응 조건

1.1 Reagents: Tetrabutylammonium iodide Solvents: Acetonitrile

1.2 Reagents: Water Solvents: Diethyl ether

1.2 Reagents: Water Solvents: Diethyl ether

참조

- Halodediazoniations of Dry Arenediazonium o-Benzenedisulfonimides in the Presence or Absence of an Electron Transfer Catalyst. Easy General Procedures To Prepare Aryl Chlorides, Bromides, and Iodides, Journal of Organic Chemistry, 1999, 64(10), 3448-3453

합성회로 13

반응 조건

1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 24 - 72 h, 105 °C

참조

- Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira-Glaser cyclization sequence, Beilstein Journal of Organic Chemistry, 2011, 7, 1499-1503

합성회로 14

반응 조건

1.1 Reagents: Potassium carbonate , Iodine Solvents: Acetonitrile ; 9 h, 80 °C

참조

- Metal-free iodination of arylboronic acids and the synthesis of biaryl derivatives, Synlett, 2014, 25(7), 995-1000

합성회로 15

반응 조건

1.1 Reagents: Zinc Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , N,N′-(1,2-Dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Dimethylformamide ; 30 min, rt

1.2 Solvents: Dimethylformamide ; 20 h, rt; rt → 0 °C

1.3 Reagents: Iodine ; 10 min, 0 °C

1.4 Reagents: Sodium sulfite , Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; 20 h, rt; rt → 0 °C

1.3 Reagents: Iodine ; 10 min, 0 °C

1.4 Reagents: Sodium sulfite , Ammonium chloride Solvents: Water

참조

- Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl Sulfonates, Chemistry - A European Journal, 2020, 26(1), 176-180

합성회로 16

반응 조건

1.1 Reagents: Chloramine-T , Sodium iodide Solvents: Tetrahydrofuran , Water ; 10 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

참조

- A facile synthesis of aryl iodides via potassium aryltrifluoroborates, Tetrahedron Letters, 2004, 45(2), 343-345

합성회로 17

반응 조건

1.1 Reagents: Potassium iodide , Potassium bromate Catalysts: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, 80 °C

참조

- A convenient procedure for the iodination of arenes, Journal of Chemical Research, 2006, (9), 575-576

합성회로 18

1-Iodonaphthalene Raw materials

- Potassium (1-naphthalene)trifluoroborate

- Naphthalene,1-(trimethylsilyl)-

- Triethyl-1-naphthalenylgermane

- 1-Naphthylboronic acid

- 1-Naphthalenediazonium

- 1-Bromonaphthalene

- Sulfamic acid, N,N-dimethyl-, 1-naphthalenyl ester

- 1-Naphthylhydrazine

1-Iodonaphthalene Preparation Products

1-Iodonaphthalene 공급 업체

atkchemica

골드 회원

(CAS:90-14-2)1-Iodonaphthalene

주문 번호:CL10998

인벤토리 상태:in Stock

재다:1g/5g/10g/100g

순결:95%+

마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:31

가격 ($):discuss personally

1-Iodonaphthalene 관련 문헌

-

Tuan T. Dang,Yinghuai Zhu,Subhash C. Ghosh,Anqi Chen,Christina L. L. Chai,Abdul M. Seayad Chem. Commun. 2012 48 1805

-

B. Cornelio,A. R. Saunders,W. A. Solomonsz,M. Laronze-Cochard,A. Fontana,J. Sapi,A. N. Khlobystov,G. A. Rance J. Mater. Chem. A 2015 3 3918

-

Jeehyun Yang,Mica C. Smith,Matthew B. Prendergast,Te-Chun Chu,William H. Green Phys. Chem. Chem. Phys. 2021 23 14325

-

4. Efficient synthesis of protected β-phenylethylamines, enantiomerically pure protected β-phenyl-α-benzylethylamines and β-phenyl-α-isopropylethylamines using organozinc chemistryChristopher Hunter,Richard F. W. Jackson,Harshad K. Rami J. Chem. Soc. Perkin Trans. 1 2000 219

-

Raul Montero,Alvaro Peralta Conde,Asier Longarte,Fernando Casta?o,Maria E. Corrales,Rebeca de Nalda,Luis Ba?ares Phys. Chem. Chem. Phys. 2010 12 7988

90-14-2 (1-Iodonaphthalene) 관련 제품

- 33240-31-2(3-Iodophenanthrene)

- 22362-86-3(9-Iodoanthracene)

- 612-55-5(2-Iodonaphthalene)

- 17024-12-3(9-Iodophenanthrene)

- 55691-84-4(2-Iodophenanthrene)

- 1730-04-7(1,8-diiodonaphthalene)

- 27715-44-2(1,5-Diiodonaphthalene)

- 10049-16-8(VANADIUM(IV) FLUORIDE)

- 1781654-57-6(1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine)

- 893725-41-2(1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:90-14-2)1-Iodonaphthalene

순결:99%

재다:500g

가격 ($):175.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90-14-2)1-Iodonaphthalene

순결:98%

재다:Company Customization

가격 ($):문의